3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical
Overview
Description
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical is a useful research compound. Its molecular formula is C10H17Br2NO and its molecular weight is 327.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Material Science and Polymer Chemistry
Brominated compounds, including various brominated flame retardants, play a significant role in enhancing fire resistance in materials. The study by Zuiderveen, Slootweg, and de Boer (2020) reviews the occurrence of novel brominated flame retardants (NBFRs) in various environments and emphasizes the increasing application of NBFRs due to their effectiveness in fire resistance. This study calls for further research on the environmental fate and toxicity of these compounds, indicating the significance of brominated radicals in material science applications Zuiderveen, Slootweg, & de Boer, 2020.
Organic Synthesis and Chemical Reactions
The radical's structure suggests potential utility in organic synthesis, particularly in bromination reactions that are pivotal for creating complex organic molecules. Thapa et al. (2014) explored the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, demonstrating the nuanced control possible in bromination reactions. This work underlines the importance of understanding radical behavior for optimizing synthetic routes in organic chemistry Thapa, Brown, Balestri, & Taylor, 2014.
Environmental Impact and Degradation Studies
Understanding the environmental impact and degradation pathways of brominated radicals is crucial for assessing their ecological footprint. Liu et al. (2018) provided a comprehensive review of the transformation/degradation of tetrabromobisphenol A and its derivatives, offering insights into the mechanisms and products of degradation. This research is pertinent for evaluating the environmental behavior of related brominated radicals, including potential degradation pathways and the formation of less harmful products Liu, Zhao, Qu, Shen, Shi, & Jiang, 2018.
Mechanism of Action
Target of Action
It’s known that halomethyl groups bonded to furazan rings easily undergo nucleophilic substitution , which suggests that this compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that the halogen of the halomethyl group bonded to the furazan ring easily undergoes nucleophilic substitution . This property makes 4-substituted 3-(halomethyl) furazans productive precursors for the targeted synthesis of biologically active substances .
Biochemical Pathways
The compound’s reactivity suggests it could potentially influence a variety of biochemical pathways, particularly those involving nucleophilic substitution reactions .
Action Environment
It’s known that the compound’s reactivity could potentially be influenced by various environmental factors, such as temperature and ph .
Properties
IUPAC Name |
3,4-bis(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVWQAAFCSTFGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)CBr)CBr)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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